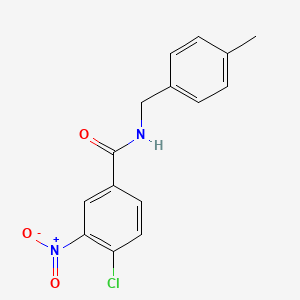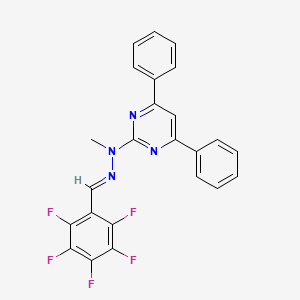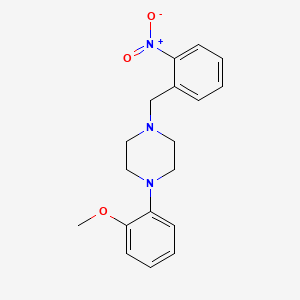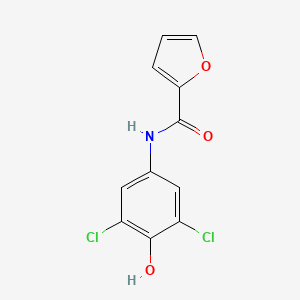
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor activity. This molecule has been shown to have a significant impact on a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.
作用機序
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide selectively inhibits the TGF-β type I receptor activity by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of TGF-β signaling. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to be highly selective for the TGF-β type I receptor, with little or no effect on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to have a significant impact on a variety of cellular processes. Inhibition of TGF-β signaling by 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration and invasion. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has also been shown to affect extracellular matrix deposition and remodeling, which is important in the context of fibrosis and tissue repair. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate the differentiation of various cell types, including stem cells and immune cells.
実験室実験の利点と制限
One of the major advantages of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the TGF-β type I receptor. This allows researchers to specifically target TGF-β signaling without affecting other signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is also relatively easy to use, and its effects can be easily measured using a variety of assays. However, one limitation of using 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide is its potential off-target effects, which can complicate the interpretation of results. In addition, 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer metastasis. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, and further research is needed to investigate its potential as a therapeutic agent for cancer. Another area of interest is the use of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide in tissue engineering and regenerative medicine. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been shown to modulate stem cell differentiation, and further research is needed to investigate its potential for tissue repair and regeneration. Finally, the development of more potent and selective TGF-β type I receptor inhibitors is an area of ongoing research, which could lead to the development of new therapeutic agents for a variety of diseases.
合成法
The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-1-benzothiophene-2-carboxylic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 4-morpholinylcarbonylthiourea. The final product is obtained through purification and recrystallization. The synthesis of 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been described in several publications, including a detailed protocol published in the Journal of Medicinal Chemistry.
科学的研究の応用
3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been widely used in scientific research as a tool to investigate the role of TGF-β signaling in various biological processes. This molecule has been shown to inhibit the TGF-β type I receptor activity, which is essential for the activation of downstream signaling pathways. 3-chloro-N-(4-morpholinylcarbonothioyl)-1-benzothiophene-2-carboxamide has been used to study the role of TGF-β signaling in cancer, fibrosis, and other diseases. It has also been used to investigate the effects of TGF-β signaling on stem cell differentiation and development.
特性
IUPAC Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-11-9-3-1-2-4-10(9)21-12(11)13(18)16-14(20)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHLZDMTYNXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(morpholine-4-carbothioyl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)





![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)


![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)
